in vitro biological activity of methyl 2-hydroxy-4,6-dimethylbenzoate
in vitro biological activity of methyl 2-hydroxy-4,6-dimethylbenzoate
An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl 2-hydroxy-4,6-dimethylbenzoate
Introduction
Methyl 2-hydroxy-4,6-dimethylbenzoate is a phenolic compound belonging to the benzoate ester family. Its chemical structure, featuring a substituted benzene ring, suggests the potential for a range of biological activities. While direct and extensive research on this specific molecule is limited in publicly available literature, its structural similarity to other well-studied phenolic and benzoate compounds provides a strong basis for hypothesizing its potential as an antimicrobial, antioxidant, anti-inflammatory, and cytotoxic agent.
This guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the potential in vitro biological activities of methyl 2-hydroxy-4,6-dimethylbenzoate. By synthesizing information from structurally related molecules, this document offers a comprehensive framework for designing and executing experiments to elucidate the bioactivity of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our hypotheses in authoritative scientific literature.
Potential Antimicrobial Activity
Hypothesis: Inhibition of Microbial Growth
Based on the known antimicrobial properties of various hydroxybenzoic acids and their esters, it is hypothesized that methyl 2-hydroxy-4,6-dimethylbenzoate possesses the ability to inhibit the growth of a range of pathogenic bacteria and fungi. The presence of the phenolic hydroxyl group and the overall lipophilicity of the molecule are expected to contribute to its antimicrobial action, potentially by disrupting microbial cell membranes or interfering with essential enzymatic activities. Studies on structurally similar compounds have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[1][2]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used and reliable technique for preliminary screening of antimicrobial activity.[1]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans (yeast))
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for yeast)
-
Sterile petri dishes
-
Bacterial and fungal inoculums adjusted to 0.5 McFarland standard
-
Methyl 2-hydroxy-4,6-dimethylbenzoate stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., a broad-spectrum antibiotic)
-
Negative control (solvent used to dissolve the compound)
-
Sterile cork borer
Procedure:
-
Prepare the agar plates and allow them to solidify under sterile conditions.
-
Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Carefully add a defined volume of the methyl 2-hydroxy-4,6-dimethylbenzoate solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Data Analysis: The diameter of the zone of inhibition is directly proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Potential Antioxidant Activity
Hypothesis: Free Radical Scavenging
The phenolic hydroxyl group in methyl 2-hydroxy-4,6-dimethylbenzoate is a key structural feature that suggests potential antioxidant activity.[3][4] Phenolic compounds can act as hydrogen donors to scavenge free radicals, thereby mitigating oxidative stress.[3] We hypothesize that this compound will exhibit dose-dependent free radical scavenging activity.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to evaluate the antioxidant capacity of a compound.[3]
Materials:
-
DPPH solution (in methanol or ethanol)
-
Methyl 2-hydroxy-4,6-dimethylbenzoate solutions at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol (as blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the methyl 2-hydroxy-4,6-dimethylbenzoate and the positive control.
-
In a 96-well plate, add a specific volume of the test compound or control to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Potential Anti-inflammatory Activity
Hypothesis: Modulation of Inflammatory Pathways
Structurally similar phenolic compounds have been shown to possess anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating the expression of pro-inflammatory cytokines.[3] It is hypothesized that methyl 2-hydroxy-4,6-dimethylbenzoate may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[5][6]
Experimental Protocol: Measurement of Nitric Oxide and Pro-inflammatory Cytokines in Macrophages
This protocol uses a macrophage cell line (e.g., RAW 264.7) to assess the anti-inflammatory effects of the compound.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Methyl 2-hydroxy-4,6-dimethylbenzoate solutions
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of methyl 2-hydroxy-4,6-dimethylbenzoate for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (except for the negative control group) and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
For NO measurement: Mix the supernatant with Griess Reagent and measure the absorbance at around 540 nm. A standard curve of sodium nitrite is used for quantification.
-
For cytokine measurement: Use the collected supernatant in specific ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.
Data Analysis: The concentrations of NO, TNF-α, and IL-6 in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Hypothesized Signaling Pathway: Inhibition of NF-κB
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Potential Cytotoxic Activity
Hypothesis: Induction of Cancer Cell Death
Many phenolic compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[7] The potential mechanisms include the induction of apoptosis and inhibition of cell proliferation. It is hypothesized that methyl 2-hydroxy-4,6-dimethylbenzoate may possess cytotoxic activity against cancer cells in a dose- and time-dependent manner.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Methyl 2-hydroxy-4,6-dimethylbenzoate solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of methyl 2-hydroxy-4,6-dimethylbenzoate and incubate for different time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of around 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. An IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Summary of Potential Biological Activities and Corresponding Assays
| Biological Activity | Experimental Assay | Key Outcome Measure |
| Antimicrobial | Agar Well Diffusion | Zone of Inhibition (mm) |
| Antioxidant | DPPH Radical Scavenging | IC50 Value (µM or µg/mL) |
| Anti-inflammatory | NO & Cytokine Measurement in Macrophages | Inhibition of NO, TNF-α, IL-6 |
| Cytotoxic | MTT Assay on Cancer Cells | IC50 Value (µM or µg/mL) |
Conclusion
Methyl 2-hydroxy-4,6-dimethylbenzoate represents an intriguing yet underexplored molecule with significant potential for a range of biological activities. While direct experimental evidence is currently lacking, the established antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of structurally analogous compounds provide a robust rationale for its investigation. The hypotheses and detailed experimental protocols outlined in this guide offer a foundational framework for scientists to systematically explore the therapeutic potential of this compound. Rigorous in vitro evaluation, as described herein, is the critical first step in uncovering the promise of methyl 2-hydroxy-4,6-dimethylbenzoate in the fields of drug discovery and development.
References
- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P
-
methyl 2-hydroxy-4-methylbenzoate - 4670-56-8, C9H10O3, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])
-
Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate. PubChem. (URL: [Link])
-
Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. (URL: [Link])
-
Evaluating cytotoxicity of methyl benzoate in vitro - PubMed. (URL: [Link])
-
Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - MDPI. (URL: [Link])
-
Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. (URL: [Link])
-
METHYL 2-HYDROXY-4,6-DIMETHYLBENZOATE — Chemical Substance Information - NextSDS. (URL: [Link])
-
Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (URL: [Link])
-
Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. (URL: [Link])
-
In Vitro Antibacterial Activity Evaluation - JOCPR. (URL: [Link])
-
Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - ResearchGate. (URL: [Link])
-
(PDF) Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives - ResearchGate. (URL: [Link])
-
Methyl 4-hydroxy-2,6-dimethylbenzoate | C10H12O3 | CID 13814116 - PubChem. (URL: [Link])
-
Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed. (URL: [Link])
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC. (URL: [Link])
-
Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC. (URL: [Link])
-
Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Publishing. (URL: [Link])
-
Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - MDPI. (URL: [Link])
-
Anti-inflammatory activities of flavonoid derivates | ADMET and DMPK - IAPC Journals. (URL: [Link])
-
Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - Semantic Scholar. (URL: [Link])
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. pdf.benchchem.com [pdf.benchchem.com]
